Aqueous Solubility Enhancement Through N1-Methylsulfonyl Substitution vs. Alkyl Analogs
The electron-withdrawing methylsulfonyl group at N1 increases molecular polarity, enhancing aqueous solubility relative to alkyl-substituted 1,9-diazaspiro[5.5]undecane analogs . While direct experimental aqueous solubility values for the target compound are not reported in primary literature, structural analysis indicates that sulfonyl substitution improves aqueous solubility but may reduce passive permeability compared to lipophilic analogs such as ethyl-substituted derivatives, which exhibit Papp values >200 nm/s in Ralph Russ canine kidney cell assays .
| Evidence Dimension | Aqueous solubility enhancement vs. passive permeability trade-off |
|---|---|
| Target Compound Data | Predicted enhanced aqueous solubility relative to alkyl analogs; reduced passive permeability expected |
| Comparator Or Baseline | Ethyl-substituted 1,9-diazaspiro[5.5]undecane derivatives: Papp >200 nm/s in Ralph Russ canine kidney cells |
| Quantified Difference | Directional difference only; no quantitative solubility data available for direct comparison |
| Conditions | Structural inference based on sulfonyl group electron-withdrawing properties |
Why This Matters
This property profile supports formulation development for assays requiring aqueous solubility while flagging permeability limitations for cell-based screening applications.
